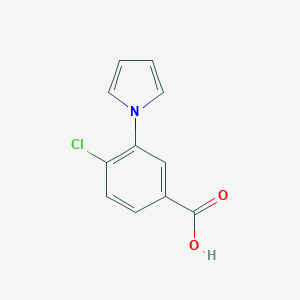

4-chloro-3-(1H-pyrrol-1-yl)benzoic acid

Description

Contextualization within Pyrrole (B145914) and Benzoic Acid Derivatives Research

4-chloro-3-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound that incorporates two key structural components: a pyrrole ring and a benzoic acid moiety. bldpharm.comsigmaaldrich.com Both of these parent structures are foundational in the development of pharmaceuticals and other biologically active molecules.

The pyrrole skeleton is a vital structural framework present in a wide range of natural products and synthetic drugs. alliedacademies.org Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. alliedacademies.orgnih.gov The versatility of the pyrrole ring allows for its incorporation into more complex macrocycles or as a substituent to influence the pharmacological profile of a molecule. alliedacademies.orgpharmaguideline.com The interest in pyrrole derivatives has grown significantly due to their importance as pharmacophores in many established drugs. nih.gov

Similarly, benzoic acid and its derivatives are a significant class of compounds in medicinal chemistry. The carboxylic acid group can participate in crucial binding interactions with biological targets, and the benzene (B151609) ring can be readily functionalized to modulate a compound's properties. The combination of these two entities in this compound creates a molecule with potential for diverse chemical modifications and biological applications.

Rationale for Investigation of this compound

The primary rationale for the investigation of this compound stems from its role as a valuable research chemical and building block in organic synthesis. sigmaaldrich.comchemicalbook.com Its structure is strategically designed for use in the preparation of more complex molecules. For instance, it has been utilized in the synthesis of 9-arylacridine-1,8-diones and their analogs, which have been investigated as potential inhibitors of herpes simplex virus thymidine (B127349) kinase. chemicalbook.com

The specific arrangement of the chloro, pyrrol-1-yl, and benzoic acid groups on the benzene ring offers multiple sites for chemical reactions, making it a versatile precursor for creating libraries of novel compounds for drug discovery screening. The presence of the chlorine atom, an electron-withdrawing group, and the nitrogen-containing pyrrole ring can significantly influence the electronic properties and reactivity of the molecule.

Overview of Current Academic Landscape Pertaining to the Compound

The current academic landscape pertaining to this compound indicates that it is primarily recognized and utilized as a synthetic intermediate. It is commercially available from several chemical suppliers, highlighting its accessibility for research and development purposes. bldpharm.comsigmaaldrich.com

While extensive studies detailing the specific biological activities of this compound itself are not widely published, the research on related structures provides a strong impetus for its use. For example, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-diones have been synthesized and evaluated as potential tyrosine kinase inhibitors for cancer therapy. nih.govnih.gov This suggests that the chloro- and pyrrole-substituted phenyl motif is a promising scaffold for the development of targeted therapies. The investigation of this and related compounds is part of a broader effort in medicinal chemistry to explore how different structural modifications on core scaffolds like pyrrole and benzoic acid can lead to new and improved therapeutic agents. mdpi.com

Chemical Compound Data

Below are interactive tables detailing the properties of the primary compound of focus and related derivatives mentioned in the academic context.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 107946-72-5 | sigmaaldrich.com |

| Molecular Formula | C11H8ClNO2 | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 107946-72-5 | C11H8ClNO2 |

| 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 26165-62-8 | C13H12ClNO2 |

| 4-{[2,5-Dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic Acid | Not Available | Not Available |

| 4-chloro-3-sulfamylbenzoic acid | 1205-30-7 | C7H6ClNO4S |

| 4-chloro-3-chlorosulfonylbenzoic acid | Not Available | C7H4Cl2O4S |

| 4-chlorobenzoic acid | 74-11-3 | C7H5ClO2 |

| 4-(1H-Pyrrol-1-yl)benzoic acid | 22106-33-8 | C11H9NO2 |

| 4-Chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid | Not Available | C11H6ClNO4 |

| 4-amino-3-chloro-1H-pyrrole-2,5-diones | Not Available | Not Available |

| 3,4-dichloro-1H-pyrrole-2,5-diones | Not Available | Not Available |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | Not Available | C13H9ClO4S |

| 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid | Not Available | C16H12N2O5 |

| 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid | Not Available | C16H12N2O4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHQUTCHCRFSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359294 | |

| Record name | 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107946-72-5 | |

| Record name | 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 1h Pyrrol 1 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid suggests two primary disconnection approaches, focusing on the formation of the key carbon-nitrogen bond between the pyrrole (B145914) and benzoic acid rings.

Approach A: C-N Bond Formation via Nucleophilic Aromatic Substitution or Cross-Coupling. This strategy involves disconnecting the bond between the pyrrole nitrogen and the C3 position of the benzoic acid ring. This leads to a pyrrole nucleophile (or its synthetic equivalent) and a 4-chlorobenzoic acid derivative with a leaving group (e.g., a halogen like bromine or iodine) or an amino group at the C3 position. This approach is amenable to well-established cross-coupling reactions.

Approach B: Pyrrole Ring Formation. An alternative disconnection involves breaking the bonds of the pyrrole ring itself. This strategy starts with a pre-functionalized benzoic acid derivative, specifically 3-amino-4-chlorobenzoic acid. biosynth.comchemicalbook.comsigmaaldrich.com The pyrrole ring is then constructed onto this amino group via a cyclization reaction with a 1,4-dicarbonyl compound, a classic transformation known as the Paal-Knorr synthesis. wikipedia.org

These two distinct strategies form the basis for the development of synthetic routes to the target molecule.

Development of Novel Synthetic Routes to the Core Structure

Building upon the retrosynthetic analysis, several synthetic routes can be proposed and have been explored for analogous structures.

Modern cross-coupling reactions offer powerful tools for the formation of C-N bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a prominent method for coupling amines with aryl halides. organic-chemistry.orgresearchgate.net In a potential synthesis of the target molecule, pyrrole could be coupled with a 3-bromo-4-chlorobenzoic acid or its ester derivative. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand like BINAP or Xantphos, and a base such as cesium carbonate (Cs₂CO₃). researchgate.net The carboxylic acid group may require protection, for instance as an ester, to prevent interference with the catalytic cycle, although some procedures for related compounds have been developed for unprotected benzoic acids.

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction can also forge the N-aryl bond. organic-chemistry.org This would involve reacting the potassium salt of pyrrole with a 3-iodo- or 3-bromo-4-chlorobenzoic acid at elevated temperatures. While effective, this method often requires harsher conditions than its palladium-catalyzed counterparts. However, modern modifications have been developed that proceed under milder conditions. nih.gov

| Coupling Reaction | Catalyst/Reagents | Key Features |

| Buchwald-Hartwig | Pd(OAc)₂ / Phosphine Ligand, Base | Mild reaction conditions, high functional group tolerance. |

| Ullmann Condensation | Copper powder or Cu(I) salt, Base | Often requires higher temperatures, suitable for specific substrates. |

The Paal-Knorr synthesis is the most direct and widely used method for constructing a pyrrole ring from a primary amine and a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in

The synthesis of this compound via this method would commence with 3-amino-4-chlorobenzoic acid as the starting material. biosynth.comchemicalbook.comsigmaaldrich.com This key intermediate can be synthesized by the reduction of 3-nitro-4-chlorobenzoic acid, a transformation that can be achieved using various reducing agents, such as zinc in the presence of sodium hydroxide (B78521) or through catalytic hydrogenation with Raney nickel. google.comgoogle.com

Once 3-amino-4-chlorobenzoic acid is obtained, it is reacted with succinaldehyde (B1195056) (the simplest 1,4-dicarbonyl) or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst like acetic acid to yield the target molecule. researchgate.net

Reaction Scheme: Paal-Knorr Synthesis

Reduction of 3-nitro-4-chlorobenzoic acid to 3-amino-4-chlorobenzoic acid.

Cyclocondensation of 3-amino-4-chlorobenzoic acid with succinaldehyde or 2,5-dimethoxytetrahydrofuran.

The success of the synthetic strategies outlined above hinges on the availability of correctly substituted precursors. The synthesis of 3-amino-4-chlorobenzoic acid from 4-chloro-3-nitrobenzoic acid is a critical step that establishes the necessary regiochemistry. google.comgoogle.com The selective reduction of the nitro group in the presence of the chloro and carboxylic acid functionalities is a well-established and high-yielding transformation. This regioselective functionalization is crucial for ensuring the correct positioning of the pyrrole ring on the final molecule.

Optimization of Reaction Conditions and Yields

For any synthetic route, the optimization of reaction conditions is paramount to maximize yield and purity while minimizing reaction times and environmental impact.

In the context of the Paal-Knorr synthesis , several factors can be fine-tuned. Traditionally, these reactions were conducted with prolonged heating in acids, which could lead to the degradation of sensitive substrates. researchgate.net Modern approaches have focused on milder conditions. The use of microwave irradiation has been shown to dramatically accelerate the reaction, often reducing reaction times from hours to minutes. organic-chemistry.orgresearchgate.net Furthermore, various Lewis and Brønsted acids can be screened as catalysts to find the optimal balance between reaction rate and side-product formation. researchgate.net Recent studies have even demonstrated catalyst-free Paal-Knorr reactions in microdroplets, achieving high yields in minutes at room temperature. acs.org

For cross-coupling reactions , optimization involves a systematic variation of the catalyst, ligand, base, solvent, and temperature. In Buchwald-Hartwig aminations, the choice of phosphine ligand is often critical to achieving high yields. Solvents also play a significant role; for instance, changing from toluene (B28343) to benzotrifluoride (B45747) has been shown to improve yields and facilitate microwave heating. organic-chemistry.org

| Reaction | Parameter to Optimize | Examples of Variations | Potential Outcome |

| Paal-Knorr | Catalyst, Energy Source | Acetic acid, Lewis acids (e.g., Al(OTf)₃), Microwave, Thermal | Improved yield, reduced reaction time, milder conditions |

| Cross-Coupling | Ligand, Solvent, Base | BINAP, Xantphos; Toluene, BTF; K₂CO₃, Cs₂CO₃ | Enhanced catalytic activity, improved selectivity and yield |

Chemical Derivatization and Analog Synthesis

The this compound core structure is a versatile platform for the synthesis of a wide array of analogs. The carboxylic acid group is a prime handle for derivatization.

Esterification and Amidation: The carboxylic acid can be readily converted to esters or amides. gcms.czlibretexts.org For example, reaction with an alcohol in the presence of an acid catalyst or with an amine using a coupling agent (e.g., DCC, EDC) would yield the corresponding derivatives. These transformations are fundamental in medicinal chemistry for modulating properties like solubility and cell permeability.

Hydrazide Formation and Subsequent Cyclizations: The synthesis of 4-(pyrrol-1-yl)benzoic acid hydrazide analogs has been reported. These hydrazides are valuable intermediates for constructing further heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, which are known to possess a range of biological activities.

Modification of the Aromatic Rings: The chloro-substituent on the benzoic acid ring and the C-H bonds on both aromatic rings are potential sites for further functionalization through various aromatic substitution reactions, allowing for the introduction of diverse chemical groups to explore structure-activity relationships.

The synthesis of related analogs such as 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid and 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid demonstrates the feasibility of introducing different substituents on the benzoic acid ring to create a library of compounds for biological screening. nih.gov

Esterification and Amidation Strategies

The carboxylic acid group of this compound is a prime site for functionalization through esterification and amidation reactions, leading to a diverse range of derivatives.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Another effective method involves the use of alkyl halides in the presence of a base. The carboxylic acid is first deprotonated with a suitable base, like sodium carbonate or potassium carbonate, to form the carboxylate salt. This salt then acts as a nucleophile, displacing the halide from the alkyl halide to form the ester.

| Esterification Method | Reagents | Typical Conditions | Product |

| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux | Methyl/Ethyl 4-chloro-3-(1H-pyrrol-1-yl)benzoate |

| Alkylation | Alkyl halide (e.g., Methyl iodide), K₂CO₃ | DMF, Room Temp. | Methyl 4-chloro-3-(1H-pyrrol-1-yl)benzoate |

Amidation:

The synthesis of amides from this compound is a crucial transformation for introducing a wide array of functional groups. This is typically accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Alternatively, the carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with amines to form the corresponding amides.

| Amidation Method | Reagents | Typical Conditions | Product |

| Coupling Agent | Amine, EDC, HOBt | DCM, Room Temp. | N-substituted 4-chloro-3-(1H-pyrrol-1-yl)benzamide |

| Acid Chloride | 1. SOCl₂ 2. Amine, Base | 1. Reflux 2. DCM, 0 °C to RT | N-substituted 4-chloro-3-(1H-pyrrol-1-yl)benzamide |

Halogenation and Nitro-Substitution Reactions

The aromatic rings of this compound, both the benzene (B151609) and the pyrrole ring, are susceptible to electrophilic substitution reactions such as halogenation and nitration. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents.

Halogenation:

The pyrrole ring is generally more activated towards electrophilic substitution than the benzene ring. Therefore, halogenation is expected to occur preferentially on the pyrrole moiety. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the bromination and chlorination of pyrroles, respectively, under mild conditions. The substitution typically occurs at the 2- and 5-positions of the pyrrole ring.

Halogenation of the benzene ring would require more forcing conditions and the use of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, in conjunction with the elemental halogen (e.g., Cl₂ or Br₂). The incoming electrophile would be directed by the existing chloro and pyrrolyl-benzoic acid groups.

| Halogenation Reaction | Reagent | Expected Major Product(s) |

| Bromination (Pyrrole) | N-Bromosuccinimide (NBS) | 4-chloro-3-(2-bromo-1H-pyrrol-1-yl)benzoic acid and/or 4-chloro-3-(2,5-dibromo-1H-pyrrol-1-yl)benzoic acid |

| Chlorination (Pyrrole) | N-Chlorosuccinimide (NCS) | 4-chloro-3-(2-chloro-1H-pyrrol-1-yl)benzoic acid and/or 4-chloro-3-(2,5-dichloro-1H-pyrrol-1-yl)benzoic acid |

Nitro-Substitution:

Nitration of this compound can be achieved using a mixture of nitric acid and sulfuric acid. However, pyrroles are known to be sensitive to strong acidic and oxidizing conditions, which can lead to polymerization or degradation. Therefore, milder nitrating agents, such as acetyl nitrate (B79036) (prepared from nitric acid and acetic anhydride), are often preferred. The nitration is expected to occur on the electron-rich pyrrole ring, likely at the 2-position.

| Nitration Reaction | Reagent | Expected Product |

| Nitration (Pyrrole) | HNO₃ / Ac₂O | 4-chloro-3-(2-nitro-1H-pyrrol-1-yl)benzoic acid |

Modification of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in this compound can undergo various chemical transformations, including alkylation and acylation, to introduce additional functionality.

N-Alkylation:

N-alkylation of the pyrrole ring can be accomplished by treating the compound with an alkyl halide in the presence of a base. Stronger bases like sodium hydride (NaH) are often used to deprotonate the pyrrole nitrogen, generating a nucleophilic anion that readily reacts with the alkyl halide. The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or DMF.

N-Acylation:

N-acylation can be achieved by reacting the pyrrole derivative with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acid byproduct. This reaction introduces an acyl group onto the pyrrole nitrogen, forming an N-acylpyrrole derivative.

| Modification Reaction | Reagents | Typical Conditions | Product |

| N-Alkylation | Alkyl halide, NaH | THF, 0 °C to RT | 4-chloro-3-(1-alkyl-1H-pyrrol-1-yl)benzoic acid derivative |

| N-Acylation | Acyl chloride, Triethylamine | DCM, 0 °C to RT | 4-chloro-3-(1-acyl-1H-pyrrol-1-yl)benzoic acid derivative |

Methodological Advancements in Synthesis of the Compound Class

The primary and most versatile method for the synthesis of N-arylpyrroles, including the parent structure of this compound, is the Paal-Knorr synthesis. organic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of the target compound, 3-amino-4-chlorobenzoic acid would be reacted with a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst. nih.gov

Recent advancements in the Paal-Knorr synthesis have focused on developing milder and more environmentally friendly reaction conditions. These include the use of various catalysts such as Lewis acids, solid-supported catalysts, and even catalyst-free conditions in green solvents like water. researchgate.net Microwave-assisted Paal-Knorr reactions have also been shown to significantly reduce reaction times and improve yields.

Furthermore, other synthetic routes to functionalized N-arylpyrroles have been explored. These include transition-metal-catalyzed cross-coupling reactions and multi-component reactions that allow for the rapid assembly of complex pyrrole structures from simple starting materials. These modern synthetic methods offer greater flexibility and efficiency in the preparation of a wide range of N-arylpyrrole carboxylic acid derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Investigating Structural Modifications

Isosteric and Bioisosteric Replacements: Substituting the chlorine atom with other halogens (F, Br, I) or small lipophilic groups to modulate electronic and steric properties. Similarly, the pyrrole (B145914) ring could be replaced with other five-membered heterocycles like furan, thiophene, or pyrazole (B372694) to alter hydrogen bonding capacity and aromaticity. nih.gov

Positional Isomerism: Moving the positions of the chloro and pyrrole substituents on the benzoic acid ring to understand the impact of their spatial arrangement on receptor binding or material packing.

Substitution on the Pyrrole Ring: Introducing various functional groups onto the pyrrole ring to explore how modifications at this position affect activity. This could include alkyl, aryl, or electron-withdrawing/donating groups.

Modification of the Carboxylic Acid: Esterification or conversion to an amide to assess the importance of the acidic proton and hydrogen bonding capabilities of the carboxyl group for biological interactions.

These modifications would be guided by the aim of systematically altering key physicochemical parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric bulk to build a comprehensive SAR/SPR model.

Impact of Substituent Effects on Molecular Recognition and Binding

The substituents on the benzoic acid ring—the chlorine atom and the pyrrole group—play a pivotal role in dictating the molecule's interactions with biological targets or its self-assembly in materials.

The chlorine atom at the 4-position is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to its lone pairs. Its presence can influence:

Acidity of the Benzoic Acid: The electron-withdrawing nature of chlorine increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This can be crucial for forming salt bridges or strong hydrogen bonds with biological targets.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.

The 1H-pyrrol-1-yl group at the 3-position introduces several key features:

Aromaticity and π-stacking: The aromatic pyrrole ring can engage in π-π stacking interactions with aromatic residues in a protein binding site or with other molecules in a crystal lattice. nih.gov

Hydrogen Bond Acceptor: While the pyrrole nitrogen is part of the aromatic system, the ring itself can act as a weak hydrogen bond acceptor.

Steric Influence: The pyrrole ring imposes specific steric constraints that will influence the molecule's preferred conformation and how it fits into a binding pocket.

In studies of related 2,5-substituted benzoic acid inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, the carboxylic acid group was found to be essential for forming a conserved hydrogen bond with an arginine residue in the binding site. nih.govacs.org The substituents on the aromatic ring were crucial for occupying a hydrophobic pocket, demonstrating the importance of substituent effects in molecular recognition. nih.govacs.org

Conformational Analysis and its Influence on Molecular Interactions

Computational studies on other N-aryl systems have shown that such rotations are energetically feasible, and the molecule can exist as a mixture of conformers in solution. nih.gov The specific conformation that is recognized by a biological target is known as the bioactive conformation. Understanding the energy landscape of these different conformations is crucial for designing molecules that are pre-organized into the bioactive shape, potentially leading to higher affinity. libretexts.org

Spatial Electronic Distribution and Reactivity Correlation

The electronic properties of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid, such as the distribution of electron density and the electrostatic potential, are fundamental to its reactivity and interaction with other molecules.

Electrostatic Potential: The molecule will exhibit distinct regions of positive and negative electrostatic potential. The carboxylic acid group will be a region of strong negative potential, making it a prime site for interactions with positively charged residues or metal ions. The pyrrole ring, being an electron-rich aromatic system, will also contribute to the negative potential, while the hydrogens will be regions of positive potential.

Reactivity: The electron-withdrawing chlorine atom will make the benzoic acid more acidic. The pyrrole ring is generally susceptible to electrophilic attack, although its reactivity will be modulated by its connection to the substituted benzene (B151609) ring.

The spatial arrangement of these electronic features is critical. For instance, the relative positioning of the hydrophobic chloro group, the electron-rich pyrrole, and the hydrogen-bonding carboxylic acid creates a specific pharmacophore that can be recognized by a complementary binding site.

Computational Approaches to SAR/SPR Elucidation

In the absence of extensive experimental data, computational methods provide powerful tools to predict and understand the SAR and SPR of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. For a series of analogs of this compound, a QSAR study would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates a subset of these descriptors with the observed activity (e.g., IC50 value against an enzyme).

Model Validation: Rigorously validating the model to ensure its predictive power.

QSAR studies on other benzoic acid derivatives have successfully identified key features for activity. For example, a study on benzoylaminobenzoic acid inhibitors of FabH found that inhibitory activity increased with higher hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov Another QSAR study on benzoic acid analogues as carbonic anhydrase III inhibitors found a strong correlation between binding affinity and the formal charge of the molecules. nih.govsigmaaldrich.com

A hypothetical QSAR study on analogs of this compound might yield a predictive model that could guide the synthesis of more potent compounds.

Ligand-Based and Structure-Based Design Principles

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar shapes and electronic properties often have similar biological activities. For this compound, this could involve:

Pharmacophore Modeling: Identifying the key chemical features (pharmacophore) responsible for activity by aligning a set of active analogs. This would likely include a hydrogen bond acceptor/donor (carboxylic acid), a hydrophobic feature (chloro group), and an aromatic ring (pyrrole).

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the steric and electrostatic fields of the molecules to their activity.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design can be employed to design inhibitors that fit precisely into the binding site. nih.gov This process typically involves:

Molecular Docking: Computationally placing this compound into the active site of a protein to predict its binding mode and affinity. This would help visualize potential hydrogen bonds, hydrophobic interactions, and salt bridges.

De Novo Design: Using computational algorithms to design novel molecules that are complementary in shape and chemical properties to the binding site.

For instance, in the design of 2,5-substituted benzoic acid inhibitors, structure-based design guided by co-crystal structures was instrumental in developing potent compounds. nih.govacs.org The carboxylic acid was designed to mimic the interaction of a conserved aspartic acid in natural binding partners. nih.gov

Molecular Interactions and Mechanistic Elucidation of 4 Chloro 3 1h Pyrrol 1 Yl Benzoic Acid

Investigation of Molecular Target Engagement

The initial characterization of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid's biological activity has centered on its interaction with specific enzymes.

Research has identified this compound as a potent inhibitor of jack bean urease. scbt.com Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in various pathological conditions, including the formation of infection-induced urinary stones and the pathogenesis of infections by organisms such as Helicobacter pylori. scbt.com

Kinetic studies were performed to elucidate the nature of this inhibition. The analysis, utilizing Lineweaver-Burk plots, indicated that this compound acts as a mixed-type inhibitor of urease. scbt.com This mode of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (nM) |

|---|---|---|---|

| This compound derivative (4b) | Jack Bean Urease | Mixed | 1.6 ± 0.2 |

| Thiourea (Standard) | Jack Bean Urease | Not Specified | 472.1 ± 135.1 |

The inhibitory potency of a derivative of this compound, designated as compound 4b in a broader study, was found to be remarkably high, with an IC₅₀ value of 1.6 ± 0.2 nM. scbt.com This represents a significantly greater potency than the standard urease inhibitor, thiourea, which has an IC₅₀ of 472.1 ± 135.1 nM. scbt.com

Currently, there is no publicly available data from in vitro receptor binding assays for this compound.

To understand the molecular basis of its potent urease inhibition, virtual screening and molecular docking studies were conducted. These computational analyses aimed to predict the binding mode and energy of this compound derivatives within the active site of the urease enzyme (PDB ID: 4H9M). scbt.com

The results of the virtual screening showed favorable binding energies for the active derivatives, with compound 4b exhibiting a binding energy of -7.8 Kcal/mol. scbt.com These computational findings suggest that the 2-chloro-substituted phenyl ring and another substituted benzene (B151609) component of the molecule play a crucial role in the inhibition of urease activity, likely through interactions with key residues in the enzyme's active site. scbt.com

| Compound | Target Protein | PDB ID | Binding Energy (Kcal/mol) |

|---|---|---|---|

| This compound derivative (4b) | Urease | 4H9M | -7.8 |

| Derivative 4e | Urease | 4H9M | -7.9 |

Analysis of Cellular Pathway Modulation

There is currently no published data on the effects of this compound on gene expression from cellular assays.

Information regarding the impact of this compound on protein phosphorylation cascades is not available in the current scientific literature.

Cellular Uptake and Localization Studies

Understanding the mechanisms by which this compound enters cells and its subsequent subcellular distribution is a critical step in characterizing its biological activity. Standard methodologies to investigate these parameters would involve a series of in vitro cell-based assays.

Initial studies would typically employ techniques such as fluorescence microscopy or flow cytometry to quantify the cellular uptake of the compound. This would necessitate the synthesis of a fluorescently labeled analog of this compound. By incubating cells with this labeled compound, researchers could visualize and measure its accumulation within the cellular environment over time and at varying concentrations.

To determine the subcellular localization, co-localization studies using fluorescent dyes specific to various organelles would be conducted. For instance, dyes that specifically stain the mitochondria, lysosomes, endoplasmic reticulum, or nucleus would be used in conjunction with the fluorescently tagged compound. Confocal microscopy would then be utilized to capture high-resolution images, revealing the specific subcellular compartments where the compound accumulates.

Further investigations might explore the potential mechanisms of cellular entry. This could involve the use of pharmacological inhibitors of known cellular transport pathways, such as endocytosis or specific membrane transporters. By observing whether these inhibitors reduce the uptake of the compound, researchers can infer the primary routes of its cellular ingress.

Biophysical Characterization of Compound-Target Interactions

A thorough understanding of the interaction between this compound and its putative biological target(s) is fundamental to elucidating its mechanism of action. Several powerful biophysical techniques are routinely used for this purpose.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

In a typical ITC experiment, a solution of the putative target protein would be placed in the sample cell of the calorimeter, and a solution of this compound would be incrementally injected into the cell. The resulting heat changes upon each injection would be measured and plotted against the molar ratio of the compound to the target. The resulting binding isotherm can then be fitted to a binding model to extract the thermodynamic parameters.

Table 1: Hypothetical Isothermal Titration Calorimetry Data for the Interaction of this compound with a Target Protein

| Parameter | Value | Unit |

| Stoichiometry (n) | Data Not Available | - |

| Binding Affinity (KD) | Data Not Available | µM |

| Enthalpy (ΔH) | Data Not Available | kcal/mol |

| Entropy (ΔS) | Data Not Available | cal/mol·K |

This table represents the type of data that would be generated from an ITC experiment. Currently, no such data is available for this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides valuable kinetic information about the binding event, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

In an SPR experiment, the target protein is typically immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal changes over time during the association and dissociation phases, the kinetic parameters of the interaction can be determined.

Table 2: Hypothetical Surface Plasmon Resonance Kinetic Data for the Interaction of this compound with a Target Protein

| Parameter | Value | Unit |

| Association Rate (ka) | Data Not Available | M-1s-1 |

| Dissociation Rate (kd) | Data Not Available | s-1 |

| Dissociation Constant (KD) | Data Not Available | µM |

This table illustrates the kinetic data that would be obtained from an SPR analysis. No such data is currently available for the specified compound.

X-ray Crystallography of Co-crystal Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. Obtaining a co-crystal structure of this compound in complex with its biological target would provide invaluable insights into the precise binding mode and the specific molecular interactions that stabilize the complex.

This technique involves growing a single crystal in which the target protein and the compound are bound together. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be determined. The resulting structural information would reveal the specific amino acid residues of the target that interact with the compound, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and any conformational changes that occur in the target upon compound binding.

Computational and Theoretical Investigations of 4 Chloro 3 1h Pyrrol 1 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy, electron density, and other properties. For 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its optimized molecular geometry. nih.govresearchgate.net These calculations would reveal key structural parameters, such as the dihedral angle between the phenyl and pyrrole (B145914) rings and the orientation of the carboxylic acid group. Studies on similar substituted benzoic acids have shown that substituents significantly influence the electronic distribution and geometry of the benzoic acid ring. nih.govmdpi.com The chlorine atom, being electron-withdrawing, and the pyrrole ring, acting as a π-electron-rich system, are expected to create a unique electronic landscape across the molecule. gauthmath.comserialsjournals.com

Table 1: Exemplary Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N (Ring-Ring) Bond Length | ~1.45 Å |

| O-H (Carboxylic) Bond Length | ~0.97 Å |

| Phenyl-Pyrrole Dihedral Angle | ~35-45° |

| C=O (Carbonyl) Bond Length | ~1.22 Å |

Note: This table contains hypothetical data based on typical values from DFT calculations on analogous structures.

Molecular Orbital Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be distributed over the electron-deficient chlorobenzoic acid portion. researchgate.netresearchgate.net

From these orbital energies, global reactivity descriptors can be calculated. researchgate.netnih.gov These indices, such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. researchgate.netmdpi.com For instance, a higher electrophilicity index would suggest a greater capacity to act as an electrophile in reactions. The analysis of Fukui functions can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comscielo.org.za

Table 2: Hypothetical Global Reactivity Descriptors (in eV) for this compound

| Descriptor | Formula | Predicted Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.8 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.7 eV |

| Chemical Potential | μ = (EHOMO + ELUMO)/2 | -4.15 eV |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.35 eV |

| Global Electrophilicity | ω = μ²/2η | 3.66 eV |

Note: This table contains hypothetical data based on typical values from DFT calculations on analogous structures.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis)

DFT calculations are widely used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov By comparing the calculated shifts with experimental data for known compounds, one can accurately predict the NMR spectrum of this compound.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). scielo.org.zaresearchgate.net These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax). For this molecule, transitions would likely involve π-π* excitations within the aromatic rings. scielo.org.za

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govresearchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. Given that many pyrrole-containing compounds are known to be kinase inhibitors, it is plausible that this compound could target the ATP-binding site of various kinases. nih.govnih.govnih.gov

A typical docking study would involve preparing the 3D structure of the ligand and the crystal structure of a target protein (e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR)). nih.govnih.gov The docking algorithm then samples numerous conformations and orientations of the ligand within the protein's active site, scoring them based on a force field. The results would predict the binding energy and identify key interactions, such as hydrogen bonds between the carboxylic acid group and protein residues, or hydrophobic interactions involving the pyrrole and chlorophenyl rings. researchgate.netnih.gov

Table 3: Exemplary Predicted Binding Affinities from Molecular Docking

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 (e.g., 3VHE) | -8.5 to -10.0 | Cys919, Asp1046 (H-bonds with COOH) |

| EGFR (e.g., 3W33) | -7.0 to -9.0 | Met793 (H-bond with pyrrole NH), Leu718 |

| Aurora A Kinase (e.g., 4BYI) | -7.5 to -9.5 | Arg220, Ala213 (H-bonds with COOH) |

Note: This table contains hypothetical data. Actual results depend on the specific protein target and docking software used.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govrsc.org An MD simulation of this compound complexed with a target protein (identified through docking) would provide insights into the stability of the binding pose. nih.govyoutube.com

Prediction of ADMET-Related Properties (focused on theoretical approaches)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the early stages of drug development to avoid late-stage failures. nih.govnih.gov Numerous in silico tools and models, often based on Quantitative Structure-Activity Relationships (QSAR), are available to predict these properties from a molecule's structure. sci-hub.seresearchgate.netspringernature.com

For this compound, these predictive models would be used to estimate key pharmacokinetic parameters. For example, properties like lipophilicity (LogP), aqueous solubility (LogS), Caco-2 cell permeability (for intestinal absorption), and plasma protein binding would be calculated. gjpb.de Models can also predict whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. sci-hub.se Toxicity predictions might include assessments for potential hERG channel inhibition (a cardiotoxicity risk) or mutagenicity. gjpb.de These theoretical approaches allow for the early flagging of potential liabilities. nih.gov

Table 4: Exemplary Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification | Significance |

| Lipophilicity (LogP) | 3.0 - 4.0 | Affects absorption and distribution |

| Aqueous Solubility (LogS) | -3.5 to -4.5 | Influences bioavailability |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| BBB Permeability | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| hERG Inhibition | Low Risk | Lower risk of cardiotoxicity |

Note: This table contains hypothetical data generated from common in silico ADMET prediction tools.

Virtual Screening and Library Design for Compound Analogs

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of publicly accessible research specifically detailing the virtual screening and the design of compound analog libraries based on the scaffold of this compound.

While computational chemistry and virtual screening are powerful tools in modern drug discovery for exploring vast chemical spaces and identifying potential drug candidates, it appears that no studies utilizing this compound as a starting fragment for these in silico investigations have been published. This indicates that the potential of this specific chemical entity as a lead structure for the development of new therapeutic agents remains largely unexplored in the public domain.

The process of virtual screening typically involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. This is often followed by the design of analog libraries, where the chemical structure of a promising "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties.

The lack of such studies for this compound means that there is no available data on:

Target-specific virtual screening campaigns: No information exists on which biological targets, if any, have been computationally screened against this compound or its derivatives.

Pharmacophore models: There are no published pharmacophore models derived from this compound that would define the essential structural features required for biological activity.

Structure-Activity Relationship (SAR) data from computational studies: Without virtual screening and analog design studies, there is no in silico-derived SAR data to guide the rational design of more potent analogs.

Designed analog libraries: There are no reported libraries of virtual compounds based on the this compound core.

Consequently, it is not possible to provide detailed research findings or data tables related to the virtual screening and library design of analogs for this specific compound. The field remains open for future computational and theoretical investigations to explore the potential of this compound in drug design.

Advanced Analytical Methodologies for Characterization of 4 Chloro 3 1h Pyrrol 1 Yl Benzoic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid, the expected monoisotopic mass can be calculated with high precision. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often yielding the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. sci-hub.se The presence of chlorine is readily identified by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl having a natural abundance ratio of approximately 3:1.

A typical HRMS analysis would provide the data shown in the interactive table below.

| Ion Type | Calculated m/z | Observed m/z | Mass Difference (ppm) | Elemental Composition |

| [M-H]⁻ (with ³⁵Cl) | 220.01705 | 220.0174 | 1.6 | C₁₁H₇³⁵ClNO₂ |

| [M-H]⁻ (with ³⁷Cl) | 222.01410 | 222.0145 | 1.8 | C₁₁H₇³⁷ClNO₂ |

| [M+H]⁺ (with ³⁵Cl) | 222.03165 | 222.0312 | -2.0 | C₁₁H₉³⁵ClNO₂ |

| [M+H]⁺ (with ³⁷Cl) | 224.02870 | 224.0283 | -1.8 | C₁₁H₉³⁷ClNO₂ |

This table is illustrative, based on typical instrumental accuracy.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural confirmation. A characteristic fragmentation for benzoic acids is the loss of CO₂ (44 Da) from the deprotonated molecular ion. sci-hub.sedocbrown.info For this compound, this would result in a prominent fragment ion. Other observed fragments could arise from the cleavage of the pyrrole (B145914) ring or loss of HCl.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. While 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are essential for unambiguous assignment of all signals. rsc.orgnih.gov

For this compound, the aromatic region of the ¹H NMR spectrum would be complex. The benzene (B151609) ring protons would present as a three-spin system, while the pyrrole protons would show two distinct signals due to the C₂ symmetry of the pyrrole ring. researchgate.netresearchgate.net

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm, illustrative) | Assignment |

| ~13.0 | -COOH |

| ~8.1 | H-6 (benzoic) |

| ~7.9 | H-2 (benzoic) |

| ~7.6 | H-5 (benzoic) |

| ~7.2 | H-2'/H-5' (pyrrole) |

| ~6.4 | H-3'/H-4' (pyrrole) |

This interactive table displays expected chemical shifts based on analysis of similar structures like 3-amino-4-chlorobenzoic acid and N-phenylpyrrole. chemicalbook.comresearchgate.net

To resolve ambiguities and confirm connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the benzoic acid ring (H-5 with H-6) and within the pyrrole ring (H-2'/H-5' with H-3'/H-4').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the signals of protonated carbons. For example, it would link the proton signal at ~8.1 ppm to the carbon signal at ~131.0 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key correlations would be expected from the pyrrole protons (H-2'/H-5') to the C-3 of the benzoic acid ring, confirming the point of attachment. Protons H-2 and H-6 would show correlations to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly coupled. A key NOESY correlation would be observed between the pyrrole protons H-2'/H-5' and the H-2 and H-4 protons of the benzoic ring, confirming their spatial proximity.

Solid-State NMR (ssNMR) can be used to study the compound in its crystalline form. This is particularly useful for characterizing polymorphism, where different crystal packing arrangements can lead to distinct chemical shifts. ssNMR can provide information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which typically form dimers in the solid state. researchgate.net

X-ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction provides the most definitive proof of structure, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. rsc.orgcore.ac.uk For a compound like this compound, X-ray analysis would confirm the planarity of the pyrrole and benzoic acid rings and determine the dihedral angle between them.

A critical feature that would be resolved is the hydrogen-bonding motif. Substituted benzoic acids commonly crystallize as centrosymmetric dimers, with two molecules linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netmdpi.com

| Crystallographic Parameter | Illustrative Value (based on similar structures) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12-15 |

| b (Å) | ~5-8 |

| c (Å) | ~15-18 |

| β (°) | ~95-105 |

| Z (molecules per unit cell) | 4 |

This table presents typical crystallographic data for substituted benzoic acids. researchgate.netrsc.org

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for analyzing non-volatile compounds like benzoic acid derivatives. sielc.comhelixchrom.com A C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acid modifier (like formic or phosphoric acid) would provide good separation. sielc.comusda.gov A UV detector, typically set at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm), is used for detection. This method is highly effective for quantifying purity and separating regioisomers, such as those where the pyrrole group is at a different position on the benzoic acid ring. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid must first be derivatized to increase its volatility, for example, by converting it to a methyl or trimethylsilyl (B98337) (TMS) ester. nih.gov The sample is then separated on a capillary column and detected by a mass spectrometer. GC-MS is extremely sensitive and provides both retention time and mass spectral data, allowing for the confident identification of volatile impurities. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. spectroscopyonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is particularly sensitive to polar bonds. For this compound, the spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. researchgate.net A strong, sharp absorption for the C=O (carbonyl) stretch would appear around 1700 cm⁻¹. Other key bands include C-Cl stretching, C-N stretching, and various C-H and C=C aromatic ring vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar, symmetric bonds. spectroscopyonline.com The C=C stretching vibrations of the aromatic rings would be particularly strong in the Raman spectrum, appearing in the 1500-1650 cm⁻¹ region. researchgate.netresearchgate.net The symmetric vibrations of the pyrrole ring would also be prominent. The carbonyl (C=O) stretch is typically weaker in the Raman spectrum compared to FT-IR.

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (very broad) | Weak/not observed |

| Carbonyl | C=O stretch | 1710-1680 (strong) | 1710-1680 (weak) |

| Aromatic Rings | C=C stretch | 1610-1500 (multiple bands) | 1610-1500 (strong bands) |

| Pyrrole | N-H bend / C-N stretch | ~1400, ~1250 | ~1400, ~1250 |

| Aryl-Halogen | C-Cl stretch | 800-600 | 800-600 |

This interactive table summarizes characteristic vibrational frequencies for the key functional groups, based on data from substituted benzoic acids and pyrrole derivatives. researchgate.netresearchgate.net

Applications and Potential Research Avenues for 4 Chloro 3 1h Pyrrol 1 Yl Benzoic Acid As a Chemical Scaffold

Development as a Chemical Probe for Biological Research

While direct and extensive research on 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid as a chemical probe is not widely documented, the structural motifs present in the molecule suggest its potential in this area. A closely related compound, 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, has been identified as an agonist for GPR35, a G protein-coupled receptor implicated in various physiological and pathological processes. This finding highlights the potential of the 4-chloro-3-(pyrrol-1-yl)benzoic acid scaffold to interact with biological targets.

The development of chemical probes requires molecules that can selectively bind to a specific protein or enzyme to study its function in a biological system. The pyrrole (B145914) and chlorinated benzoic acid moieties of this compound can be systematically modified to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for a particular target. The carboxylic acid group provides a convenient handle for the attachment of reporter tags, such as fluorescent dyes or biotin, which are essential for the detection and visualization of the probe's interaction with its target.

Table 1: Potential Biological Targets for Chemical Probes Based on the this compound Scaffold

| Target Class | Rationale for Potential Interaction |

| G Protein-Coupled Receptors (GPCRs) | The activity of a related compound as a GPR35 agonist suggests that derivatives of this scaffold may target other GPCRs. |

| Kinases | The planar pyrrole and aromatic rings can potentially fit into the ATP-binding sites of various kinases. |

| Nuclear Receptors | The overall shape and hydrophobicity of the molecule may allow it to interact with the ligand-binding domains of nuclear receptors. |

| Enzymes involved in metabolic pathways | The carboxylic acid group can mimic natural substrates and interact with the active sites of various enzymes. |

Utility as a Scaffold for Rational Molecular Design

The concept of a molecular scaffold is central to modern drug discovery and medicinal chemistry. A scaffold provides a core structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The this compound molecule possesses several key features that make it an attractive scaffold for rational molecular design.

The defined three-dimensional arrangement of the pyrrole and substituted phenyl rings offers a rigid framework that can be used to orient appended functional groups in specific spatial arrangements. The chlorine atom and the hydrogen atoms on the pyrrole and phenyl rings can be substituted with other groups to systematically probe the steric and electronic requirements for binding to a biological target. This systematic modification is the cornerstone of rational drug design, allowing researchers to build a comprehensive understanding of the SAR for a particular biological endpoint.

For instance, the development of inhibitors for a specific enzyme could involve synthesizing a library of derivatives where the position and nature of substituents on the this compound scaffold are varied. The biological activity of each compound would then be correlated with its chemical structure to build a predictive model for designing more potent and selective inhibitors.

Integration into Advanced Materials Science

While the application of this compound in advanced materials science is not yet extensively reported, its molecular structure suggests several potential avenues for exploration. The presence of both a pyrrole ring, a well-known component of conducting polymers, and a carboxylic acid group, which can participate in hydrogen bonding and coordination with metal ions, makes it a candidate for the development of functional materials.

Potential applications in materials science could include:

Conducting Polymers: The pyrrole moiety can be electropolymerized to form polypyrrole-based materials. The benzoic acid group could be used to tune the solubility and processing characteristics of the resulting polymers or to introduce specific functionalities.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, potentially forming porous MOFs. The chloro and pyrrole substituents would then line the pores of the framework, influencing its properties, such as gas sorption and catalysis.

Functional Dyes and Pigments: The chromophoric nature of the pyrrole and aromatic systems could be exploited in the design of new dyes and pigments with specific optical and electronic properties.

Precursor in Organic Synthesis of Complex Molecules

One of the most established applications of this compound is its use as a precursor in the organic synthesis of more complex molecules, particularly those with potential therapeutic applications. Its utility as a starting material is demonstrated in the synthesis of various heterocyclic systems.

For example, it has been used in the preparation of 9-arylacridine-1,8-diones and their analogs, which have been investigated as inhibitors of herpes simplex virus thymidine (B127349) kinase. This synthesis showcases the ability to build upon the core scaffold to create larger, more complex molecular architectures.

Furthermore, derivatives of 4-pyrrol-1-yl benzoic acid have been used to synthesize a range of heterocyclic compounds, including oxadiazoles (B1248032), triazoles, and other pyrrole-containing systems. These synthetic efforts have led to the discovery of compounds with promising antibacterial and antitubercular activities. The general synthetic route often involves the conversion of the carboxylic acid to a hydrazide, which then serves as a versatile intermediate for the construction of various five-membered heterocyclic rings.

Table 2: Examples of Complex Molecules Synthesized from this compound Derivatives

| Compound Class | Synthetic Application | Potential Biological Activity |

| 9-Arylacridine-1,8-diones | Used as a key building block in a multi-step synthesis. | Herpes simplex virus thymidine kinase inhibitors |

| 1,3,4-Oxadiazoles | Derived from the corresponding benzoic acid hydrazide. | Antibacterial, Antifungal |

| 1,2,4-Triazoles | Synthesized from the benzoic acid hydrazide intermediate. | Antitubercular, Antimicrobial |

Role in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. While specific studies detailing the supramolecular chemistry of this compound are scarce, its functional groups suggest a high potential for engaging in various supramolecular assemblies.

The carboxylic acid group is a classic functional group for forming robust hydrogen-bonded dimers and other hydrogen-bonding networks. This predictable interaction is a powerful tool in crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties.

The pyrrole ring, with its N-H group, can also act as a hydrogen bond donor, while the aromatic pi-system can participate in pi-pi stacking interactions. The chlorine atom can engage in halogen bonding, a directional non-covalent interaction that is increasingly being used in the design of supramolecular architectures. The combination of these different non-covalent interactions could lead to the formation of complex and interesting self-assembled structures, such as molecular tapes, sheets, and porous networks. These structures could find applications in areas such as molecular recognition, sensing, and catalysis.

Future Research Horizons for this compound

The scientific community is increasingly interested in the potential of novel chemical entities, and this compound stands as a compound of significant interest for future research endeavors. While extensive studies on this specific molecule are not yet widespread, its structural features—a substituted benzoic acid coupled with a pyrrole ring—suggest a wide array of possibilities for exploration across various scientific disciplines. This article outlines promising future perspectives and unexplored research directions for this compound, focusing on its chemical reactivity, biological targets, computational design, material science applications, and sustainable synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.